molecular formula C6H10O2 B2401911 (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol CAS No. 15573-17-8

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Cat. No. B2401911
CAS RN: 15573-17-8
M. Wt: 114.144
InChI Key: DXJWCIYSWHNWHQ-HCWXCVPCSA-N
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Description

“(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol” is a chemical compound with the CAS Number: 15573-17-8 . It has a molecular weight of 114.14 . The IUPAC name for this compound is (1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol” is 1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2/t4-,5-,6+/m1/s1 . The InChI key is DXJWCIYSWHNWHQ-PBXRRBTRSA-N .


Physical And Chemical Properties Analysis

“(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol” is a liquid at room temperature .

Scientific Research Applications

Enantioselective Synthesis

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol serves as a key precursor in the synthesis of various pharmaceutical intermediates, including A2a receptor antagonists. Wirz, Spurr, and Pfleger (2010) describe an enantioselective synthesis method involving enzymatic resolution, highlighting its importance in creating specific molecular configurations for pharmaceutical applications (Wirz, Spurr, & Pfleger, 2010).

Versatile Chiral Building Block

This compound is recognized as a versatile chiral building block for terpenoids. Research by Yu (2005) and Guan & Li (2005) demonstrates its utility in the total synthesis of complex natural products like eudesmanes and agarofurans. Their work emphasizes its role in facilitating the production of optically pure enantiomers, which are crucial in the synthesis of bioactive compounds (Yu, 2005)(Guan & Li, 2005).

Microreactor Technology Adaptation

The compound's synthesis process, involving highly exothermic reactions and intermediate acylazides, has been adapted for safer, continuous production using microreactor technology. Rumi et al. (2009) demonstrate this adaptation, which is significant for industrial-scale synthesis under safe operating conditions, indicating its growing importance in modern chemical manufacturing (Rumi et al., 2009).

Reactivity with Brønsted Acids

Maggiani et al. (1999) explored the reactivity of 7-Oxabicyclo[2.2.1]heptadiene derivatives, closely related to the compound , with Brønsted acids. This research provides insights into the chemical behavior of oxabicyclic compounds under different conditions, which is crucial for understanding and manipulating their reactivity in various synthetic applications (Maggiani et al., 1999).

Anti-HIV Activity

A derivative of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol has been synthesized and evaluated for its anti-HIV activity. This research, conducted by Song Dan-qing (2009), suggests potential medicinal applications of derivatives of this compound in treating HIV, highlighting its relevance in pharmaceutical research (Song Dan-qing, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJWCIYSWHNWHQ-HCWXCVPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15573-17-8
Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol
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